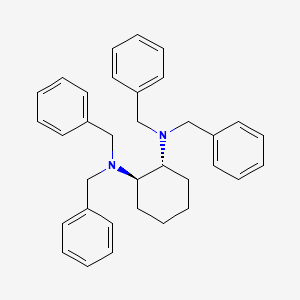
1,2-Cyclohexanediamine, N,N,N',N'-tetrakis(phenylmethyl)-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediamine, N,N,N’,N’-tetrakis(phenylmethyl)-, (1R,2R)- is a chemical compound known for its unique structure and properties. This compound is a derivative of cyclohexanediamine, where the nitrogen atoms are substituted with phenylmethyl groups. The (1R,2R) notation indicates the specific stereochemistry of the compound, which is crucial for its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N,N’,N’-tetrakis(phenylmethyl)-, (1R,2R)- typically involves the reaction of 1,2-cyclohexanediamine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of the cyclohexanediamine attack the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N,N,N’,N’-tetrakis(phenylmethyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the
Properties
CAS No. |
849819-90-5 |
|---|---|
Molecular Formula |
C34H38N2 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1R,2R)-1-N,1-N,2-N,2-N-tetrabenzylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C34H38N2/c1-5-15-29(16-6-1)25-35(26-30-17-7-2-8-18-30)33-23-13-14-24-34(33)36(27-31-19-9-3-10-20-31)28-32-21-11-4-12-22-32/h1-12,15-22,33-34H,13-14,23-28H2/t33-,34-/m1/s1 |
InChI Key |
VQKUVAQLXCSJFT-KKLWWLSJSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(C(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















